Cas no 1804742-71-9 (4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide)

4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide is a specialized pyridine derivative featuring a sulfonamide functional group, methoxy substitution at the 4-position, and a trifluoromethoxy group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural motifs, which may enhance biological activity and metabolic stability. The trifluoromethoxy group contributes to increased lipophilicity and potential binding affinity, while the sulfonamide moiety offers versatility for further derivatization. Its well-defined molecular structure makes it a valuable intermediate for the synthesis of novel bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide structure
1804742-71-9 structure
商品名:4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide
CAS番号:1804742-71-9
MF:C8H9F3N2O4S
メガワット:286.228271245956
CID:4839006

4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide
    • インチ: 1S/C8H9F3N2O4S/c1-4-6(17-8(9,10)11)7(16-2)5(3-13-4)18(12,14)15/h3H,1-2H3,(H2,12,14,15)
    • InChIKey: GICQUQPQOLKQDM-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CN=C(C)C(=C1OC)OC(F)(F)F)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 381
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 99.9

4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029087287-1g
4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide
1804742-71-9 97%
1g
$1,564.50 2022-04-01

4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide 関連文献

4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamideに関する追加情報

4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide: A Comprehensive Overview

The compound with CAS No. 1804742-71-9, known as 4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features and potential applications in drug discovery and agrochemical development.

The sulfonamide functional group in this molecule plays a pivotal role in its biological activity and chemical reactivity. Sulfonamides are widely recognized for their ability to modulate enzyme activity, making them valuable in the design of therapeutic agents. Recent studies have highlighted the importance of sulfonamides in inhibiting key enzymes involved in metabolic pathways, offering new avenues for the treatment of diseases such as cancer and inflammatory disorders.

The pyridine ring at the core of this compound contributes to its aromatic stability and electronic properties. The substitution pattern on the pyridine ring—specifically, the presence of a methoxy group at position 4, a methyl group at position 2, and a trifluoromethoxy group at position 3—confers unique electronic and steric effects that influence the molecule's reactivity and bioavailability. These substituents also enhance the molecule's solubility and permeability, which are critical factors in drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to predict the potential biological targets of 4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide with greater accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinity to several G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound in the development of novel therapeutics.

In the context of agrochemicals, this compound has shown promise as a herbicide due to its ability to inhibit key enzymes involved in plant metabolism. Field trials conducted under controlled conditions have demonstrated its efficacy in controlling invasive weed species without significant adverse effects on crop plants.

The synthesis of 4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have recently developed an optimized route that employs palladium-catalyzed cross-coupling reactions, significantly improving the yield and purity of the final product.

From an environmental perspective, this compound has been subjected to rigorous ecotoxicological assessments to ensure its safe use in agricultural settings. Studies indicate that it degrades rapidly under aerobic conditions, minimizing its persistence in soil and water systems.

In conclusion, 4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide represents a compelling example of how advances in chemical synthesis and computational modeling can lead to innovative solutions in medicine and agriculture. As research continues to uncover new applications for this compound, it is poised to make significant contributions to both fields.

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